3,5-Dichloro-4-(trifluoromethyl)aniline physical properties
3,5-Dichloro-4-(trifluoromethyl)aniline physical properties
An In-Depth Technical Guide to the Physical Properties of 3,5-Dichloro-4-(trifluoromethyl)aniline
Section 1: Introduction and Molecular Overview
3,5-Dichloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms flanking an amine group and a powerful electron-withdrawing trifluoromethyl group—imparts distinct chemical reactivity and physical properties. These characteristics make it a valuable intermediate and building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This guide provides a comprehensive overview of the core physical properties of 3,5-Dichloro-4-(trifluoromethyl)aniline, offers predictive insights into its spectroscopic signature, and outlines detailed experimental protocols for its characterization. The content is tailored for scientists and technical professionals who require a practical and in-depth understanding of this compound.
Molecular Structure:
Caption: Molecular structure of 3,5-Dichloro-4-(trifluoromethyl)aniline.
Section 2: Core Physicochemical Properties
The physical properties of a compound are foundational to its handling, reactivity, and application. The data for 3,5-Dichloro-4-(trifluoromethyl)aniline are summarized below. It is important to note that while some properties are well-documented, others are based on predictive models due to limited availability in published literature.
| Property | Value | Source(s) |
| CAS Number | 496052-55-2 | [1][2][3] |
| Molecular Formula | C₇H₄Cl₂F₃N | [1][2][3] |
| Molecular Weight | 230.01 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Boiling Point | 291.5 ± 40.0 °C (at 760 mmHg, Predicted) | |
| Density | 1.542 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥97% (Commercially available) | [5] |
Expert Insights: The high boiling point is expected for a molecule of this molecular weight with polar functional groups capable of intermolecular interactions. The presence of two chlorine atoms and a trifluoromethyl group significantly increases its density compared to aniline. While a specific melting point is not widely reported, its classification as a solid at room temperature is consistent with a substituted aniline of this mass. The lack of a reported experimental melting point in readily available literature suggests this specific isomer may be less common than its analogs, such as 2,6-Dichloro-4-(trifluoromethyl)aniline.
Section 3: Spectroscopic Signature Analysis (Predictive Approach)
Spectroscopic analysis is essential for structure elucidation and purity assessment. In the absence of published spectra for 3,5-Dichloro-4-(trifluoromethyl)aniline, we can predict its key spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.
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Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They would appear as a single signal, a singlet , in the aromatic region (likely δ 6.5-7.5 ppm). The electron-withdrawing effects of the adjacent chlorine and trifluoromethyl groups would shift this signal downfield compared to unsubstituted aniline.
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Amine Protons (-NH₂): The two amine protons would give rise to a single, typically broad signal. Its chemical shift is highly variable (often δ 3.5-5.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the molecule's symmetry.
-
Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons.
-
C-2/C-6: Equivalent carbons bearing hydrogen atoms.
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C-3/C-5: Equivalent carbons bearing chlorine atoms. Their signal will be significantly influenced by the electronegative chlorine.
-
C-1: The carbon attached to the amino group.
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C-4: The carbon attached to the trifluoromethyl group. This signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
-
Trifluoromethyl Carbon (-CF₃): This carbon will exhibit a prominent quartet in the spectrum due to strong one-bond coupling (¹JCF) with the three fluorine atoms.
¹⁹F NMR Spectroscopy: This is a crucial technique for any fluorine-containing compound. The ¹⁹F NMR spectrum is expected to show a single, sharp singlet , as all three fluorine atoms in the -CF₃ group are chemically equivalent. Its chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.
Infrared (IR) Spectroscopy:
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N-H Stretch: A characteristic pair of medium-to-sharp bands between 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
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C-F Stretch: Strong, intense absorption bands in the region of 1100-1350 cm⁻¹ are indicative of the C-F bonds of the trifluoromethyl group.
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C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the C-Cl bonds.
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Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.
Section 4: Solubility, Safety, and Handling
Solubility Profile:
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Polar Solvents: Due to the hydrophobic nature of the dichlorinated and trifluoromethyl-substituted benzene ring, the solubility in polar solvents like water is expected to be very low.
-
Non-Polar/Organic Solvents: The compound is predicted to have good solubility in common organic solvents such as methanol, chloroform, dichloromethane, and ethyl acetate.
Causality: The large nonpolar surface area of the molecule dominates its solubility characteristics. While the amine group can participate in hydrogen bonding, this is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor aqueous solubility.
Safety and Hazard Information: While a specific Safety Data Sheet (SDS) for CAS 496052-55-2 is not readily available, data from closely related compounds like 3-Chloro-4-(trifluoromethyl)aniline and other halogenated anilines provide a strong basis for assessing its hazards.[6][7][8][9]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Respiratory Irritation: May cause respiratory irritation.[6][7]
Handling Precautions:
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Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Section 5: Relevance in Chemical Synthesis
3,5-Dichloro-4-(trifluoromethyl)aniline serves as a specialized building block. The rationale for its use stems from its unique electronic and structural features:
-
Nucleophilic Amine: The aniline amine group, while deactivated by the electron-withdrawing substituents, remains a potent nucleophile for reactions like amide bond formation, diazotization, and N-alkylation.
-
Steric Hindrance: The two chlorine atoms at the 3 and 5 positions provide steric bulk around the 2 and 6 positions, which can direct reactions to occur at the amine or other parts of a larger molecule.
-
Metabolic Blocker: The trifluoromethyl group and chlorine atoms are metabolically stable and can be used to block sites of oxidation in drug candidates, thereby improving their pharmacokinetic profile. This is a key strategy in modern drug design.[10]
-
Intermediate for Bioactive Molecules: This aniline is a key intermediate for creating a variety of herbicides and fungicides.
Section 6: Experimental Methodologies
The following protocols are designed as self-validating systems, where the quality of the result provides insight into the quality of the sample.
Protocol 1: Melting Point Determination
Objective: To determine the melting range of the compound, which serves as a crucial indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C).
Methodology:
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline 3,5-Dichloro-4-(trifluoromethyl)aniline into a capillary melting point tube. The sample should be packed to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-20°C/min) to quickly determine an approximate melting point.
-
Allow the apparatus to cool.
-
Perform a second measurement with a new sample, starting about 20°C below the approximate melting point and using a slow heating ramp (1-2°C/min).
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Trustworthiness: This protocol is self-validating. A broad melting range (>2°C) indicates the presence of impurities, invalidating the sample for experiments requiring high purity and necessitating purification (e.g., recrystallization).
Protocol 2: NMR Spectrum Acquisition Workflow
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Caption: Standard workflow for NMR sample preparation and analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3,5-Dichloro-4-(trifluoromethyl)aniline.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the probes to optimize the magnetic field homogeneity. The quality of the shimming directly impacts the resolution of the spectrum.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard proton acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (increase for dilute samples).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing:
-
Perform Fourier transformation on the acquired Free Induction Decay (FID).
-
Apply phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference.
-
Integrate the signals to determine the relative ratios of protons.
-
Expertise: The choice of solvent is critical; CDCl₃ is a good starting point for its ability to dissolve many organic compounds. The relaxation delay ensures quantitative accuracy if needed, but for simple confirmation, a shorter delay is acceptable. A successful spectrum that matches the predicted pattern provides high confidence in the sample's identity and purity.
Section 7: Conclusion
3,5-Dichloro-4-(trifluoromethyl)aniline is a specialized chemical intermediate whose physical and chemical properties are dictated by its unique pattern of halogen and trifluoromethyl substitution. While comprehensive experimental data for this specific isomer is sparse, a robust understanding of its characteristics can be achieved through predictive modeling and comparison with well-known analogs. Its predicted high boiling point, low aqueous solubility, and distinct spectroscopic signature are all logical consequences of its molecular structure. For researchers in drug development and agrochemical synthesis, this compound represents a valuable, albeit specialized, tool for introducing key pharmacophores and metabolic stabilizers into target molecules. Proper handling in accordance with the safety protocols for halogenated anilines is paramount.
Section 8: References
-
Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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103420 - 3-Chloro-4-(trifluoromethyl)aniline - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
3,5-Dichloro-4-(trifluoromethyl)aniline | CAS 496052-55-2. Chemical-Suppliers. (n.d.). Retrieved from [Link]
-
Safety data sheet. CPAChem. (2022, August 19). Retrieved from [Link]
-
3,5-Dichloro-4-(trifluoromethyl)aniline. Crysdot LLC. (n.d.). Retrieved from [Link]
-
Specifications of 3,5-Dichloro-4-(trifluoromethyl)aniline. Capot Chemical. (n.d.). Retrieved from [Link]
-
Safety Data Sheet. Angene Chemical. (2025, December 22). Retrieved from [Link]
-
3,5-Dichloro-4-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 2779073. PubChem. (n.d.). Retrieved from [Link]
-
4-Amino-3,5-dichlorobenzotrifluoride | C7H4Cl2F3N | CID 141094. PubChem. (n.d.). Retrieved from [Link]
-
3,5-DICHLORO-4-(1,1,2,2-TETRAFLUOROETHOXY)-ANILINE. SpectraBase. (n.d.). Retrieved from [Link]
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3,5-Dichloro-4-(trifluoromethyl)aniline. MySkinRecipes. (n.d.). Retrieved from [Link]
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Product Detail. 2a biotech. (n.d.). Retrieved from [Link]
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S. S. H. Shah, et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Retrieved from [Link]
-
S. T. T. Le, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]
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